cassumunin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

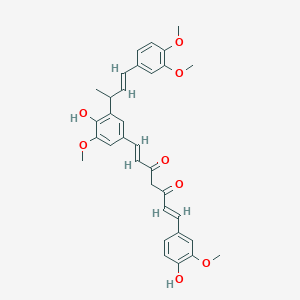

cassumunin A is a natural product found in Zingiber montanum with data available.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Effects

Cassumunin A exhibits significant anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory mediators in various models:

- In vivo studies demonstrated its effectiveness in reducing carrageenan-induced paw edema in rats, with a notable reduction rate of 83.9% at a dosage of 300 mg/kg .

- In vitro assays showed that this compound inhibits nitric oxide production in RAW264.7 cells stimulated by lipopolysaccharides (LPS), indicating its potential to modulate inflammatory responses .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various studies:

- A comparative analysis revealed that this compound has a higher binding affinity to human ROS1 kinase receptors than traditional antioxidants like ascorbic acid and tocopherol, with binding affinities of -9.4 kcal/mol compared to -5.2 kcal/mol for ascorbic acid .

- Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related cellular damage .

Anticancer Properties

This compound's anticancer effects have been documented across multiple cancer cell lines:

- In vitro studies show that this compound induces apoptosis in human breast adenocarcinoma (MCF-7) and cervical carcinoma (HeLa) cells, affecting cell cycle regulation by downregulating cyclin-dependent kinases .

- The compound also demonstrates cytotoxicity against various cancer cell lines, including HepG2 and HT-1080, suggesting its potential as a chemotherapeutic agent .

Neuroprotective Effects

Research has highlighted this compound's neuroprotective capabilities:

- In animal models of neurodegeneration, this compound facilitated neurogenesis and neurite growth in primary cultured rat cortical neurons, indicating its potential role in treating neurodegenerative diseases .

- It has been shown to protect neuronal cells from oxidative stress-induced damage, further supporting its therapeutic promise in neuroprotection .

Case Studies and Research Findings

Table 1: Summary of Biological Activities of this compound

Análisis De Reacciones Químicas

Claisen Rearrangement and Heck Cross-Coupling

-

Starting Material : Derived from a known aldehyde precursor (e.g., o-vanillin) .

-

Reaction Sequence :

Aldol Condensation

Antioxidant Reactivity

Cassumunin A neutralizes reactive oxygen species (ROS) via redox reactions, protecting cells from oxidative stress .

Mechanistic Insights

-

Hydrogen Atom Transfer (HAT) : Phenolic hydroxyl groups donate hydrogen atoms to free radicals (e.g., - OH, RO- ), forming stabilized radicals .

-

Electron Delocalization : Conjugated diketone system enhances radical stability through resonance .

Experimental Evidence

-

In Thymocyte Assays : this compound (3 µM) reduced H₂O₂-induced cell death by 65%, outperforming ascorbic acid (-5.2 kcal/mol binding affinity vs. -9.4 kcal/mol for this compound) .

-

Molecular Docking : Binds to human ROS1 kinase receptor with -9.4 kcal/mol affinity, forming hydrogen bonds with Glu1990 and Thr1987 .

Oxidative Transformations

This compound undergoes reactions typical of phenolic curcuminoids.

Oxidation of Allylic Ethers

-

Iodine-Mediated Oxidation : Allylic ether moieties convert to α,β-unsaturated ketones in biphasic solvent systems (e.g., H₂O/CH₂Cl₂) .

-

Mechanism :

Keto-Enol Tautomerism

-

The β-diketone system undergoes tautomerism, influencing solubility and metal chelation .

-

Equilibrium : Favors enol form in polar solvents, enhancing antioxidant activity .

Structural Reactivity

Functional groups dictate site-specific reactions:

| Functional Group | Reactivity | Example Reaction |

|---|---|---|

| Phenolic -OH | Radical scavenging, O-methylation | Demethylation under acidic conditions |

| Methoxy (-OCH₃) | Electron donation, steric hindrance | Limited electrophilic substitution |

| Conjugated Diene | Diels-Alder cycloaddition | [4+2] cycloaddition with dienophiles |

Comparative Antioxidant Activity

This compound outperforms natural and synthetic antioxidants in binding affinity and cellular protection :

| Compound | Binding Affinity (kcal/mol) | Cell Viability Improvement (%) |

|---|---|---|

| This compound | -9.4 | 65 |

| Ascorbic Acid | -5.2 | 20 |

| Tocopherol | -8.1 | 45 |

Stability and Degradation

Propiedades

Fórmula molecular |

C33H34O8 |

|---|---|

Peso molecular |

558.6 g/mol |

Nombre IUPAC |

(1E,6E)-1-[3-[(E)-4-(3,4-dimethoxyphenyl)but-3-en-2-yl]-4-hydroxy-5-methoxyphenyl]-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione |

InChI |

InChI=1S/C33H34O8/c1-21(6-7-22-11-15-29(38-2)31(18-22)40-4)27-16-24(19-32(41-5)33(27)37)9-13-26(35)20-25(34)12-8-23-10-14-28(36)30(17-23)39-3/h6-19,21,36-37H,20H2,1-5H3/b7-6+,12-8+,13-9+ |

Clave InChI |

JNTVWGHEMUSWQN-BRLOHPTNSA-N |

SMILES isomérico |

CC(/C=C/C1=CC(=C(C=C1)OC)OC)C2=C(C(=CC(=C2)/C=C/C(=O)CC(=O)/C=C/C3=CC(=C(C=C3)O)OC)OC)O |

SMILES canónico |

CC(C=CC1=CC(=C(C=C1)OC)OC)C2=C(C(=CC(=C2)C=CC(=O)CC(=O)C=CC3=CC(=C(C=C3)O)OC)OC)O |

Sinónimos |

cassumunin A cassumunin-A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.